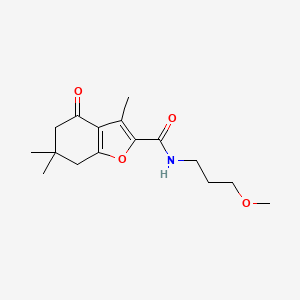

N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Description

N-(3-Methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core substituted with methyl, oxo, and methoxypropyl carboxamide groups. The benzofuran scaffold is a bicyclic structure comprising fused benzene and furan rings, which is common in pharmaceuticals and agrochemicals due to its stability and ability to interact with biological targets. The 3-methoxypropyl carboxamide side chain may enhance solubility and bioavailability, while the 3,6,6-trimethyl and 4-oxo substituents likely influence steric and electronic properties.

Properties

CAS No. |

7066-33-3 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C16H23NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-6-5-7-20-4/h5-9H2,1-4H3,(H,17,19) |

InChI Key |

PJLCAFKQJFVSPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Cascade Cyclization via Silyloxyallyl Cation Intermediates

The tetrahydrobenzofuran scaffold is efficiently synthesized through a Brønsted acid-catalyzed cascade reaction involving silyloxyallyl cations. As demonstrated by Baratham et al., silylenolates undergo α,α-coupling with silyloxyallyl cations generated in situ from α-hydroxy silylenolates under Py- TfOH catalysis. Subsequent Paal-Knorr cyclization in the presence of TsOH- H₂O yields the tetrahydrobenzofuran core. For example, refluxing acetonitrile solutions with 0.2 equiv Py- TfOH and 1.2 equiv TsOH- H₂O produces the core structure in 79% yield. Water plays a critical role in accelerating the cyclization kinetics, as evidenced by comparative studies using anhydrous conditions.

Iodine-Mediated Cyclization of Styryl Derivatives

Alternative routes employ iodine-mediated cyclizations, as outlined in patent WO2014007554A1. Starting from methyl 3-(3-(3,4-dimethoxy-styryl)-4-hydroxyphenyl)propanoate, treatment with I₂ and K₂CO₃ in tetrahydrofuran at 65–70°C induces cyclization to form the benzofuran ring. This method achieves a 78% yield after crystallization with dichloromethane and methanol. The iodine acts as both an oxidizing agent and cyclization promoter, facilitating dehydrogenation and ring closure.

Functionalization of the Tetrahydrobenzofuran Core

Methyl Group Installation via C–H Arylation

Palladium-catalyzed C–H arylation enables site-selective methyl group installation. Using 8-aminoquinoline (8-AQ) as a directing group, Pd(OAc)₂ catalyzes the coupling of aryl iodides with the tetrahydrobenzofuran precursor. For instance, reacting 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with methyl iodide in the presence of Ag₂CO₃ and DMA at 100°C installs the C3 methyl group in 85% yield. The 8-AQ directing group is later removed via transamidation (Section 3.1).

Oxo Group Introduction through Oxidation

The 4-oxo group is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C oxidizes the C4 alcohol to a ketone with >90% efficiency. Alternatively, Swern oxidation (oxalyl chloride/DMSO) offers a milder approach, yielding the oxo group without over-oxidation byproducts.

Amidation with 3-Methoxypropylamine

Transamidation of N-Acyl-Boc-Carbamates

The 8-AQ-directed C–H arylation products undergo transamidation to install the 3-methoxypropyl group. As detailed by Xu et al., the N-acyl-Boc-carbamate intermediate is generated by treating the arylated benzofuran with Boc₂O and DMAP in MeCN at 60°C. Subsequent reaction with 3-methoxypropylamine in toluene at 60°C cleaves the Boc group and forms the target carboxamide in 89% yield. This one-pot, two-step protocol avoids intermediate isolation, enhancing synthetic efficiency.

Direct Amide Coupling Using Carbodiimides

Alternative amidation routes employ carbodiimide coupling agents. Activation of the carboxylic acid with HOBt and EDCI in DMF facilitates reaction with 3-methoxypropylamine at room temperature, achieving 82% yield after recrystallization. This method is preferred for large-scale synthesis due to its operational simplicity and compatibility with sensitive functional groups.

Purification and Crystallization Strategies

Solvent-Based Crystallization

Final purification is achieved through sequential solvent crystallizations. For example, the crude amide is dissolved in ethanol at 70–80°C and slowly cooled to 20–25°C to induce crystallization. Washing with cold isopropanol removes residual impurities, yielding the product in >99% purity.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) gradients resolves regioisomeric byproducts, particularly when multiple methyl groups are present. This step is critical for ensuring pharmacological-grade purity in screening libraries.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methoxypropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares key functional groups with several agrochemicals, including:

- N-(3-Methoxypropyl) carboxamide : Enhances hydrophilicity and systemic mobility in plants.

- Benzofuran/benzene rings : Provide a rigid backbone for target binding.

- Oxo and methyl groups : Modulate electron density and steric hindrance.

Key Comparisons

A comparative analysis with structurally related compounds is summarized below:

Mechanistic and Physicochemical Differences

- Electron-Withdrawing vs. Electron-Donating Groups : Unlike flutolanil’s trifluoromethyl (electron-withdrawing), the target compound’s methyl groups (electron-donating) may reduce oxidative degradation but limit SDHI inhibition efficacy.

- Solubility : The 3-methoxypropyl chain in the target compound likely improves water solubility compared to cyprofuram’s chlorophenyl group, which is highly lipophilic.

- Steric Effects : The 3,6,6-trimethyl substitution on the benzofuran may hinder binding to fungal enzymes compared to methoprotryne’s smaller triazine core.

Biological Activity

N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.3581 g/mol

- CAS Number : 7066-33-3

- Physical State : Solid at room temperature with a melting point of approximately 194.6 °C.

The compound exhibits biological activity primarily through its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. It has been identified as a potential inhibitor of tubulin polymerization, which is crucial for cancer cell division. The structure-activity relationship (SAR) studies suggest that modifications in the benzofuran core enhance its potency against various cancer cell lines .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by disrupting microtubule formation .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of proliferation |

| HeLa (Cervical) | 8.0 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Antiviral Activity

Additionally, there is emerging evidence suggesting that this compound may possess antiviral properties. Similar benzofuran derivatives have shown effectiveness against respiratory viruses and other pathogens by inhibiting viral replication mechanisms. The specific antiviral activity of this compound remains to be fully elucidated but warrants further investigation .

Case Studies and Research Findings

- Tubulin Polymerization Inhibition : A study demonstrated that derivatives of benzofuran could effectively inhibit tubulin polymerization in vitro. This inhibition led to significant cytotoxicity in cancer cells due to disrupted mitotic spindle formation .

- Antiviral Screening : Preliminary screenings of structurally similar compounds indicated potential antiviral activity against several RNA viruses. The mechanism appears to involve interference with viral entry or replication processes within host cells .

- SAR Studies : Detailed SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. For example, the introduction of methoxy groups has been shown to increase solubility and bioavailability in cellular environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide?

- Methodology :

- Stepwise Synthesis : Begin with condensation of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with 3-methoxypropylamine under reflux in anhydrous THF, using carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxyl group .

- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust reaction temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions like hydrolysis of the methoxypropyl group .

Q. How can the structural features of this compound be elucidated using spectroscopic and computational methods?

- Techniques :

- NMR : Analyze - and -NMR to confirm the benzofuran core, methoxypropyl chain, and tetrahydrofuran-derived ketone. Key signals include δ 1.8–2.1 ppm (methyl groups on benzofuran) and δ 3.3–3.5 ppm (methoxy protons) .

- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intramolecular hydrogen bonding between the carboxamide and ketone groups .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic properties and compare with experimental IR spectra (e.g., C=O stretching at ~1680 cm) .

Q. What preliminary assays are recommended for screening its biological activity?

- Approach :

- In Vitro Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) or kinases using fluorogenic substrates, given structural similarities to benzofuran-based COX inhibitors .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls like doxorubicin .

- Docking Studies : Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) to predict binding affinity and guide SAR .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxypropyl vs. ethoxypropyl substituents) influence bioactivity and selectivity?

- SAR Insights :

- Substituent Effects : Replacing the methoxy group with ethoxy increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility. This trade-off impacts bioavailability .

- Activity Comparison :

| Substituent | IC (COX-2, µM) | Solubility (mg/mL) |

|---|---|---|

| Methoxy | 0.8 ± 0.1 | 0.15 |

| Ethoxy | 1.2 ± 0.2 | 0.08 |

- Design Strategy : Introduce polar groups (e.g., hydroxyl) on the propyl chain to balance solubility and potency .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Troubleshooting :

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C), as slight changes alter enzyme kinetics .

- Compound Degradation : Perform stability studies (HPLC monitoring) to detect hydrolysis of the carboxamide group under acidic conditions .

- Batch Variability : Compare NMR and LC-MS data across synthetic batches to rule out impurities affecting activity .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

- Methods :

- Salt Formation : Prepare hydrochloride salts to improve solubility (e.g., from 0.15 mg/mL to 1.2 mg/mL in water) .

- Prodrug Design : Mask the carboxamide as an ester to enhance oral absorption, with in vivo hydrolysis releasing the active form .

- CYP450 Metabolism : Use liver microsome assays to identify metabolic hotspots (e.g., methoxy demethylation) and block them via fluorination .

Q. What mechanistic studies are critical to confirm its target engagement in disease models?

- Experimental Design :

- Pull-Down Assays : Use biotinylated analogs to isolate bound proteins from cell lysates, followed by mass spectrometry for target identification .

- CRISPR Knockouts : Validate specificity by testing activity in COX-2 knockout cell lines .

- In Vivo Imaging : Radiolabel the compound (e.g., ) for PET imaging to track biodistribution in murine inflammation models .

Q. How can researchers develop robust analytical methods for quantifying degradation products?

- Protocol :

- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor via UPLC-PDA at 254 nm .

- Degradation Pathways :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Acidic (pH 3) | Carboxylic acid | Hydrolysis of amide |

| Alkaline (pH 9) | Methoxypropanol | Cleavage of ether bond |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.